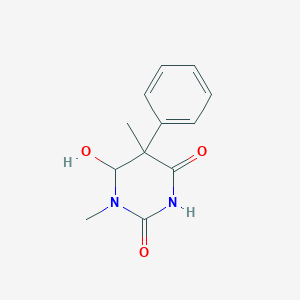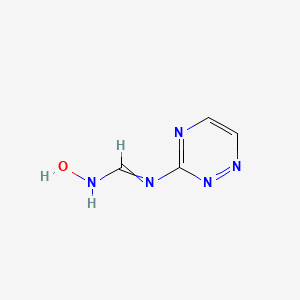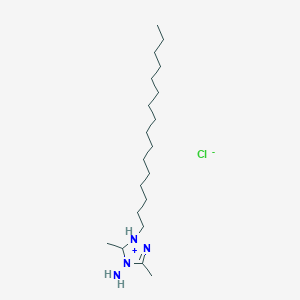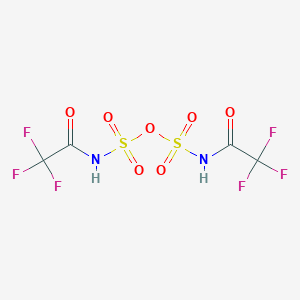
2-(3-Cyclohexylpropyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Cyclohexylpropyl)piperidine is an organic compound that belongs to the class of piperidines. Piperidines are six-membered heterocyclic amines containing one nitrogen atom. This compound is characterized by a piperidine ring substituted with a cyclohexylpropyl group at the second position. Piperidines are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyclohexylpropyl)piperidine can be achieved through several methods. One common approach involves the reaction of cyclohexylpropylamine with piperidine under suitable conditions. The reaction typically requires a catalyst and may be carried out under reflux conditions to ensure complete conversion.
Another method involves the hydrogenation of pyridine derivatives. Pyridine can be reduced to piperidine using hydrogen gas in the presence of a catalyst such as molybdenum disulfide. The cyclohexylpropyl group can then be introduced through subsequent reactions involving alkylation or acylation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of microwave irradiation and other advanced techniques can also be employed to optimize the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Cyclohexylpropyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The piperidine ring can undergo substitution reactions with halogens, alkyl groups, or other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated piperidines or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3-Cyclohexylpropyl)piperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or antipsychotic agent.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(3-Cyclohexylpropyl)piperidine involves its interaction with specific molecular targets. In pharmacological studies, it may act on neurotransmitter receptors or ion channels, modulating their activity. The compound’s effects are mediated through pathways such as the G-protein coupled receptor signaling or ionotropic receptor modulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine: The parent compound with a simpler structure.
Pyridine: A six-membered ring with one nitrogen atom, but without the cyclohexylpropyl group.
Piperazine: A similar heterocyclic compound with two nitrogen atoms in the ring.
Uniqueness
2-(3-Cyclohexylpropyl)piperidine is unique due to the presence of the cyclohexylpropyl group, which imparts distinct chemical and pharmacological properties. This substitution can influence the compound’s lipophilicity, receptor binding affinity, and overall biological activity.
Eigenschaften
CAS-Nummer |
60601-79-8 |
|---|---|
Molekularformel |
C14H27N |
Molekulargewicht |
209.37 g/mol |
IUPAC-Name |
2-(3-cyclohexylpropyl)piperidine |
InChI |
InChI=1S/C14H27N/c1-2-7-13(8-3-1)9-6-11-14-10-4-5-12-15-14/h13-15H,1-12H2 |
InChI-Schlüssel |
OBKKZUXUEGSCAD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)CCCC2CCCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3,3'-[Sulfonyldi(4,1-phenylene)]bis(2-phenylquinazolin-4(3H)-one)](/img/structure/B14595412.png)
![(3-Methylbut-3-en-2-yl)(phenyl)[2-(trimethylsilyl)phenyl]silyl](/img/structure/B14595418.png)
![1-[(3,4-Dichlorophenyl)(diphenyl)methyl]-1H-1,2,4-triazole](/img/structure/B14595424.png)
![6-Chloro-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14595429.png)





